molecular formula C12H11ClN2O3 B2681963 2-(4-chlorophenoxy)-N-(3-methylisoxazol-5-yl)acetamide CAS No. 118179-12-7

2-(4-chlorophenoxy)-N-(3-methylisoxazol-5-yl)acetamide

Cat. No. B2681963
CAS RN: 118179-12-7
M. Wt: 266.68
InChI Key: QNIYKUWENLVVFT-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(3-methylisoxazol-5-yl)acetamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is commonly referred to as "compound X" and has been shown to exhibit promising properties that make it a potential candidate for the development of new drugs. In

Scientific Research Applications

Synthesis and Characterization

Researchers have been focused on synthesizing and characterizing derivatives of chlorophenoxy acetamide and isoxazole compounds due to their potential pharmacological and agricultural applications. For instance, compounds with similar structures have been synthesized to explore their herbicidal activities against upland field plants, showing that specific substitutions on the oxyacetamide oxygen can significantly enhance herbicidal activity (H. Kai et al., 1998).

Pharmacological Evaluation

Several studies have synthesized and evaluated the pharmacological potential of acetamide derivatives. For example, research on benzothiazolinone acetamide analogs has explored their potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating good light harvesting efficiency and free energy of electron injection (Y. Mary et al., 2020). Furthermore, acetamide derivatives have been investigated for their anti-inflammatory and anti-thrombotic properties in rats, demonstrating significant potential in developing anti-inflammatory pharmaceutical products (Muhammadasim Raza Basra et al., 2019).

Herbicidal Activities

The synthesis and assessment of herbicidal activities of isoxazolyloxy acetamide derivatives have been conducted, identifying compounds with strong activities against various upland weeds without affecting non-target crops like cotton. This highlights the potential of these compounds in agricultural applications for weed control (H. Kai et al., 1998).

Molecular Docking and Biological Potentials

Research also extends into the molecular docking studies and biological potentials of new chemical entities. For instance, new derivatives have been synthesized to evaluate their antibacterial and anticancer activities, along with molecular docking to understand their interactions at the molecular level. This approach helps in identifying promising drug leads for further development (S. Mehta et al., 2019).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(3-methyl-1,2-oxazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-8-6-12(18-15-8)14-11(16)7-17-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIYKUWENLVVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(3-methylisoxazol-5-yl)acetamide

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